3-nitro-2-(pyrazin-2-ylamino)benzoic Acid
Overview
Description
3-nitro-2-(pyrazin-2-ylamino)benzoic Acid is a chemical compound known for its unique structure and properties. It consists of a benzoic acid core substituted with a nitro group at the third position and a pyrazin-2-ylamino group at the second position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-nitro-2-(pyrazin-2-ylamino)benzoic Acid typically involves the nitration of benzoic acid derivatives followed by the introduction of the pyrazin-2-ylamino group. One common method involves the nitration of benzoic acid using a mixture of nitric and sulfuric acids to produce 3-nitrobenzoic acid. This intermediate is then reacted with pyrazin-2-ylamine under suitable conditions to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-nitro-2-(pyrazin-2-ylamino)benzoic Acid undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidative conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group position
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions
Major Products Formed
Oxidation: Formation of nitrobenzoic acid derivatives.
Reduction: Formation of 3-amino-2-(pyrazin-2-ylamino)benzoic acid.
Substitution: Formation of various substituted benzoic acid derivatives
Scientific Research Applications
3-nitro-2-(pyrazin-2-ylamino)benzoic Acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of 3-nitro-2-(pyrazin-2-ylamino)benzoic Acid involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, while the pyrazin-2-ylamino group can interact with biological macromolecules such as proteins and nucleic acids. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
3-nitrobenzoic acid: Lacks the pyrazin-2-ylamino group, making it less versatile in biological applications.
2-(pyrazin-2-ylamino)benzoic acid: Lacks the nitro group, affecting its redox properties.
3-amino-2-(pyrazin-2-ylamino)benzoic acid: A reduced form of the compound with different chemical reactivity .
Uniqueness
3-nitro-2-(pyrazin-2-ylamino)benzoic Acid is unique due to the presence of both the nitro and pyrazin-2-ylamino groups, which confer distinct chemical and biological properties. This dual functionality makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
3-nitro-2-(pyrazin-2-ylamino)benzoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N4O4/c16-11(17)7-2-1-3-8(15(18)19)10(7)14-9-6-12-4-5-13-9/h1-6H,(H,13,14)(H,16,17) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTIOLEFTRZJVRN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)[N+](=O)[O-])NC2=NC=CN=C2)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N4O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80378012 | |
Record name | 3-nitro-2-(pyrazin-2-ylamino)benzoic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80378012 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
394655-21-1 | |
Record name | 3-Nitro-2-(2-pyrazinylamino)benzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=394655-21-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-nitro-2-(pyrazin-2-ylamino)benzoic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80378012 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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